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Compound of Interest

Compound Name: 2-Chloromethyl-4,6-dinitrophenol

CAS No.: 2534-09-0

Cat. No.: B13742456

Get Quote

Technical Monograph: 2-Chloromethyl-4,6-
dinitrophenol
Dual-Functionality: Protonophore & Electrophilic Alkylator

Executive Summary
2-Chloromethyl-4,6-dinitrophenol (CAS: 2534-09-0) represents a unique intersection of two

toxicological classes: mitochondrial uncouplers and alkylating agents. Unlike standard 2,4-

Dinitrophenol (DNP), which acts solely as a protonophore, this compound possesses a reactive

benzylic chloride moiety (

). This structural addition confers electrophilic reactivity, allowing the molecule to form covalent
adducts with nucleophilic biological targets (e.g., cysteine thiols, DNA bases) while retaining
the thermodynamic uncoupling capacity of the dinitrophenol core.

This guide analyzes the compound’s physicochemical behavior, providing researchers with the

necessary data to utilize it as a chemical probe or intermediate while strictly managing its high
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toxicity profile.

Chemical Identity & Structural Basis[1][2][3][4][5]
The molecule consists of a phenol ring substituted with two nitro groups (positions 4 and 6) and

a chloromethyl group (position 2).[1]

Parameter Data

Chemical Name 2-(Chloromethyl)-4,6-dinitrophenol

CAS Registry Number 2534-09-0

Molecular Formula

Molecular Weight 232.58 g/mol

SMILES Oc1c(CCl)cc(cc1=O)=O

Appearance
Yellow crystalline solid (characteristic of

nitrophenols)

Solubility

Soluble in organic solvents (DMSO, Acetone,

Ethanol); sparingly soluble in water (pH

dependent).

Structural Visualization
The following diagram illustrates the two distinct "warheads" on the molecule: the acidic

hydroxyl group responsible for proton shuttling and the electrophilic carbon responsible for

alkylation.
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Click to download full resolution via product page

Caption: Structural dissection of 2-Chloromethyl-4,6-dinitrophenol showing the functional

independence of its uncoupling and alkylating domains.

Physicochemical Properties[1][7][8][9][10]
Acidity (pKa)
The pKa is the critical determinant of this compound's biological activity.

Reference Point: 2,4-Dinitrophenol (DNP) has a pKa of ~4.1. 4,6-Dinitro-o-cresol (DNOC),

which has a methyl group, has a pKa of ~4.4.

Effect of Chlorination: The substitution of a hydrogen atom on the methyl group of DNOC

with a chlorine atom exerts a strong inductive electron-withdrawing effect (-I).

Result: This stabilizes the phenolate anion more effectively than the methyl group alone.

Consequently, 2-Chloromethyl-4,6-dinitrophenol is predicted to be more acidic than

DNOC, with an estimated pKa in the range of 3.6 – 4.0.

Lipophilicity (LogP)
Estimated LogP: ~2.1 – 2.5

Implication: The compound is sufficiently lipophilic to cross mitochondrial inner membranes.

However, the chloromethyl group adds bulk and polarizability compared to a simple methyl

group, potentially altering membrane residence time.

Reactivity: The Benzyl Chloride Moiety
Unlike standard DNP, this molecule is chemically unstable in nucleophilic environments.

Hydrolysis: In aqueous buffers at pH > 7, the

group is susceptible to hydrolysis, converting the molecule to 2-hydroxymethyl-4,6-
dinitrophenol.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b13742456/docs?utm_src=pdf-body-img#physicochemical-properties-of-2-chloromethyl-4-6-dinitrophenol
https://www.benchchem.com/product/b13742456/docs?utm_src=pdf-body#physicochemical-properties-of-2-chloromethyl-4-6-dinitrophenol
https://www.benchchem.com/product/b13742456/docs?utm_src=pdf-body#physicochemical-properties-of-2-chloromethyl-4-6-dinitrophenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13742456?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleophilic Attack: It reacts rapidly with thiols (Glutathione, Cysteine). This effectively

"traps" the uncoupler inside the cell or depletes cellular antioxidant reserves.

Biological Mechanism of Action
This compound acts as a "Suicide Uncoupler." It enters the mitochondria as a protonophore but

can covalently bind to proteins, potentially inhibiting the very respiratory complexes it attempts

to uncouple or causing off-target toxicity.
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Caption: Dual pathway showing the futile proton cycle (uncoupling) and the irreversible

alkylation of matrix nucleophiles.

Experimental Protocols
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Spectrophotometric pKa Determination
Due to the strong UV-Vis absorbance of the nitrophenol chromophore, pKa should be

determined spectrophotometrically rather than potentiometrically to minimize compound usage

and exposure.

Materials:

Stock solution: 10 mM 2-Chloromethyl-4,6-dinitrophenol in Acetonitrile.

Buffers: Citrate-Phosphate series (pH 2.0 to 7.0).

Protocol:

Preparation: Prepare 10 µM working solutions in buffers ranging from pH 2.0 to 7.0.

Scan: Record UV-Vis spectra (250–500 nm).

Observation:

Acidic Species (

): Likely ~300-320 nm (colorless/pale yellow).

Basic Species (

): Likely ~360-400 nm (intense yellow).

Calculation: Plot Absorbance at

vs. pH. The inflection point of the sigmoidal curve is the pKa.

Note: Perform rapidly to avoid hydrolysis of the chloromethyl group at higher pH.

Handling & Safety (Crucial)
This compound is a potent skin sensitizer and metabolic poison.

Engineering Controls: All weighing and solvation must occur inside a certified chemical fume

hood.
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PPE: Double nitrile gloves (chlorinated solvents penetrate latex), lab coat, and safety

goggles.

Deactivation: Spills should be treated with 10% alcoholic KOH to hydrolyze the chloride and

neutralize the phenol, followed by dilution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13742456?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

